APX001A
Übersicht
Beschreibung
E-1210 verfügt über einen einzigartigen Wirkmechanismus, der die Biosynthese von Glykosylphosphatidylinositol (GPI) hemmt, das für die Integrität der Pilzzellwand essentiell ist . Diese Verbindung hat eine potente Aktivität gegen eine große Bandbreite an klinisch bedeutsamen Hefen und Schimmelpilzen gezeigt und ist damit ein vielversprechender Kandidat für die Behandlung invasiver Pilzinfektionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von E-1210 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Funktionalisierungsmodifikationen, um die antimykotische Aktivität zu verbessern . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von E-1210 folgt einem ähnlichen Syntheseweg, der jedoch für die großtechnische Herstellung optimiert ist. Dies umfasst die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken, um eine konstante Qualität und Skalierbarkeit zu gewährleisten . Der Prozess ist so konzipiert, dass er kostengünstig und umweltfreundlich ist, wobei Abfälle und Energieverbrauch minimiert werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
E-1210 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: E-1210 kann unter bestimmten Bedingungen oxidiert werden, um reaktive Zwischenprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu modifizieren, was ihre biologische Aktivität verbessert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptsächlich gebildete Produkte
Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen sind modifizierte Derivate von E-1210 mit verbesserter antimykotischer Aktivität oder veränderten pharmakokinetischen Eigenschaften. Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
E-1210 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Untersucht auf seine Auswirkungen auf das Pilzwachstum, die Morphologie und die Biofilmbildung.
Industrie: Wird bei der Entwicklung neuer Antimykotika und Formulierungen für den klinischen Einsatz eingesetzt.
Wirkmechanismus
E-1210 übt seine antimykotische Wirkung aus, indem es die Biosynthese von Glykosylphosphatidylinositol (GPI) hemmt, einem wichtigen Bestandteil der Pilzzellwand . Diese Hemmung stört die Integrität der Zellwand, was zu Zelllyse und Tod führt. Zu den molekularen Zielstrukturen von E-1210 gehören die Enzyme, die am GPI-Biosyntheseweg beteiligt sind, wie z. B. Gwt1 . Durch die Blockierung dieser Enzyme verhindert E-1210 effektiv die Bildung von GPI-verankerten Proteinen, die für das Überleben von Pilzen essentiell sind .
Wissenschaftliche Forschungsanwendungen
E-1210 has a wide range of scientific research applications, including:
Wirkmechanismus
APX001A, also known as Manogepix or E1210, is a novel antifungal agent that has shown promising results in the treatment of invasive fungal infections . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the fungal enzyme Gwt1 . This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the viability of fungal cells .
Mode of Action
This compound functions by inhibiting Gwt1 . This inhibition interferes with the inositol acylation step during the GPI biosynthesis process, leading to defects in various steps in cell wall biosynthesis . This disruption in the cell wall synthesis process compromises the growth and survival of major fungal pathogens .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GPI glycolipid biosynthesis pathway . GPI glycolipids perform post-translational modifications to many fungal proteins that are involved in cell wall organization, adhesion to substrates, and immune evasion .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a long half-life of approximately 2 to 2.5 days in humans . The compound is highly bioavailable when administered orally, with bioavailability exceeding 90% . This high oral bioavailability enables switching between intravenous and oral formulations of this compound without compromising blood levels .
Result of Action
This compound has demonstrated potent antifungal activity against a broad spectrum of fungal species, including Candida spp., Aspergillus spp., and other filamentous fungi . It retains potency against many resistant strains, including echinocandin-resistant Candida and azole-resistant Aspergillus . Furthermore, it is also active against pathogens that demonstrate intrinsic resistance to other drug classes, such as Scedosporium and Fusarium .
Biochemische Analyse
Biochemical Properties
APX001A plays a significant role in biochemical reactions by inhibiting the Gwt1 enzyme . This enzyme is required for acylation of inositol during glycosylphosphatidylinositol (GPI) anchor biosynthesis . The inhibition of this enzyme by this compound leads to the disruption of the localization of GPI-anchored cell wall mannoproteins in fungi .
Cellular Effects
This compound has shown potent activity against major fungal pathogens, including Candida, Aspergillus, and hard-to-treat molds, including Fusarium and Scedosporium . It interferes with cell wall synthesis, causing loss of cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the Gwt1 enzyme, an early step in the GPI anchor biosynthesis . This inhibition disrupts the maturation of GPI-anchored proteins, which are necessary for fungal growth and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent in vivo efficacy in murine models of invasive fungal infections (IFIs) with target exposures ranging from 2 to 80 µg hours/mL . The plasma exposure to this compound was linear, dose-proportional, with low intersubject variability and a half-life of 2.5 days .
Dosage Effects in Animal Models
In animal models, this compound has shown significant efficacy against fungal infections. For instance, in a murine model of invasive pulmonary aspergillosis, this compound demonstrated potent in vitro and in vivo activity against Aspergillus fumigatus .
Metabolic Pathways
This compound targets the Gwt1 fungal enzyme, a highly conserved inositol acylase which catalyzes an early step in the GPI-anchored biosynthesis pathway . This pathway plays a crucial role in the fungal cell wall integrity .
Transport and Distribution
Given its mechanism of action, it can be inferred that this compound likely interacts with the fungal cell wall, thereby affecting its integrity .
Subcellular Localization
This compound targets the Gwt1 enzyme, which plays a crucial role in the localization of GPI-anchored cell wall mannoproteins in fungi . This suggests that this compound acts at the cell wall level, affecting the localization of these mannoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E-1210 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its antifungal activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of E-1210 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability . The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
E-1210 undergoes various chemical reactions, including:
Oxidation: E-1210 can be oxidized under specific conditions to form reactive intermediates.
Reduction: The compound can be reduced to modify its functional groups, enhancing its biological activity.
Substitution: E-1210 can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include modified derivatives of E-1210 with enhanced antifungal activity or altered pharmacokinetic properties. These derivatives are studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
E-1210 ist in seinem Wirkmechanismus einzigartig im Vergleich zu anderen Antimykotika. Während herkömmliche Antimykotika wie Fluconazol und Amphotericin B die Ergosterolsynthese oder die Membranintegrität angreifen, hemmt E-1210 gezielt die GPI-Biosynthese . Dieser neuartige Mechanismus macht es effektiv gegen Stämme, die gegenüber anderen Antimykotika resistent sind .
Ähnliche Verbindungen
Fluconazol: Zielt auf die Ergosterolsynthese ab.
Amphotericin B: Stört die Membranintegrität.
Voriconazol: Hemmt die Ergosterolsynthese.
Micafungin: Hemmt die β-1,3-Glucansynthese.
Der einzigartige Mechanismus und die breite Wirksamkeit von E-1210 machen es zu einer wertvollen Ergänzung des Arsenals an Antimykotika und bieten neue Hoffnung für die Behandlung resistenter Pilzinfektionen.
Biologische Aktivität
APX001A, also known as manogepix, is a novel antifungal agent that has garnered attention for its unique mechanism of action and broad-spectrum efficacy against various fungal pathogens, particularly multidrug-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, in vitro and in vivo efficacy, and clinical implications.
This compound targets the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is crucial for the post-translational modification of fungal proteins. This modification is essential for anchoring proteins to the cell membrane, thereby stabilizing the fungal cell wall and facilitating cell growth and survival. Specifically, this compound inhibits the enzyme Gwt1p, a conserved target across various fungal species .
In Vitro Efficacy
This compound has demonstrated potent antifungal activity against a range of pathogens, including:
- Candida spp. : Effective against Candida auris, showing minimal inhibitory concentrations (MICs) ranging from <0.005 to 0.015 mg/L. The overall MIC50 and MIC90 were reported as 0.002 mg/L and 0.008 mg/L, respectively .
- Aspergillus spp. : Exhibits significant activity against Aspergillus fumigatus and other filamentous fungi, maintaining efficacy even against azole- and echinocandin-resistant strains .
- Other Fungi : Active against Fusarium, Scedosporium, and members of the Mucorales order .
Comparative MIC Data
The following table summarizes the MIC values of this compound compared to other antifungal agents against C. auris:
Antifungal Agent | MIC50 (mg/L) | MIC90 (mg/L) |
---|---|---|
This compound | 0.002 | 0.008 |
Anidulafungin | 0.03 | >16 |
SCY-078 | 1 | 1 |
CD101 | 0.25 | 0.25 |
In Vivo Efficacy
In animal models, this compound has shown promising results in treating invasive fungal infections:
- Survival Rates : In studies involving immunosuppressed mice infected with C. auris, treatment with APX001 resulted in survival rates of 80-100%, significantly higher than control groups treated with standard antifungal therapies .
- Fungal Burden Reduction : Administration of APX001 led to significant reductions in colony-forming units (CFUs) in critical organs such as the kidneys and lungs, demonstrating its potential in controlling systemic infections .
Case Studies
- Clinical Trials : Phase 1 studies indicated that this compound has a long half-life in humans (~2.5 days), supporting its potential for once-daily dosing regimens . Ongoing Phase 2 trials are evaluating its efficacy against invasive mold infections caused by Aspergillus spp. and rare molds .
- Multidrug-Resistant Strains : A study highlighted that this compound maintained efficacy against strains resistant to multiple drug classes, indicating its role as a viable treatment option for challenging fungal infections .
Eigenschaften
IUPAC Name |
3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKTEUGRLFBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045473 | |
Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936339-60-5 | |
Record name | E-1210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936339605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Manogepix | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1P18ID9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.